molecular formula C30H50O2 B1262029 32-Hydroxylanosterol

32-Hydroxylanosterol

Cat. No. B1262029
M. Wt: 442.7 g/mol
InChI Key: DWVYYKFZEDMMPU-PUXRVUTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

32-Hydroxylanosterol is a triterpenoid.

Scientific Research Applications

Nomenclature and Stereochemistry in Oxysterols

  • Research on oxysterols, including compounds like 32-Hydroxylanosterol, has highlighted significant ambiguities in their nomenclature. These compounds, which play roles in cholesterol synthesis and as endogenous selective estrogen receptor modulators (SERMs), require clear naming conventions for effective communication in scientific research. A review by Fakheri and Javitt (2012) emphasizes the importance of uniform naming approaches for these sterols, including oxysterols derived from lanosterol like 32-Hydroxylanosterol (Fakheri & Javitt, 2012).

Prebiotic Effects and Gut Microbiota Modulation

  • A study on the prebiotic effects of arabinoxylan oligosaccharides, which could include derivatives like 32-Hydroxylanosterol, demonstrated improved growth performance in Siberian sturgeon. This research indicates potential applications of 32-Hydroxylanosterol in modulating gut microbiota and enhancing growth performance in aquaculture (Geraylou et al., 2013).

Interaction with Human Serum Albumin

  • The interaction of similar compounds, such as beta-sitosterol, with human serum albumin (HSA) has been studied, suggesting that 32-Hydroxylanosterol may have similar binding dynamics. This research is relevant for understanding the pharmaceutical potential of 32-Hydroxylanosterol in drug delivery and its behavior in the human body (Sudhamalla et al., 2010).

Potential in Alzheimer's Disease Research

  • A study on Alzheimer's disease found alterations in levels of certain oxysterols in the brain, including compounds related to 32-Hydroxylanosterol. This suggests a potential research application of 32-Hydroxylanosterol in studying neurodegenerative diseases and their relationship with cholesterol metabolism (Heverin et al., 2004).

Implications in Melanoma Research

  • Novel hydroxyvitamin D3 analogs, which may be structurally related to 32-Hydroxylanosterol, have been tested for their effects on melanoma cells. These compounds show potential in cancer research, particularly in developing treatments for melanoma (Slominski et al., 2012).

Biomedical Engineering Applications

  • In the field of biomedical engineering, compounds like 32-Hydroxylanosterol could be of interest. For instance, studies on hydroxyapatite demonstrate its importance in bone tissue regeneration and drug delivery systems. Understanding the properties and applications of similar compounds can inform the development of new materials for medical applications (Haider et al., 2017).

properties

Product Name

32-Hydroxylanosterol

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1

InChI Key

DWVYYKFZEDMMPU-PUXRVUTHSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CO

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO

synonyms

32-hydroxylanosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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